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Compound of Interest

Compound Name: Ampelopsin G

Cat. No.: B14862432

For researchers, scientists, and drug development professionals, this guide provides an
objective comparison of the cross-reactivity of Ampelopsin G (Dihydromyricetin) in various
cancer and normal cell lines. The information is supported by experimental data to aid in the
evaluation of its therapeutic potential.

Ampelopsin G, a flavonoid also known as Dihydromyricetin (DHM), has garnered significant
attention in cancer research for its pro-apoptotic and anti-proliferative effects on malignant
cells, while exhibiting minimal cytotoxicity towards normal cells. This selective activity
underscores its potential as a chemotherapeutic agent. This guide summarizes the quantitative
data on its efficacy across different cell lines, details the experimental protocols used for its
evaluation, and visualizes the key signaling pathways it modulates.

Data Presentation: Comparative Efficacy of
Ampelopsin G

The following table summarizes the half-maximal inhibitory concentration (IC50) values of
Ampelopsin G in a range of cancer and normal cell lines, providing a quantitative measure of
its cytotoxic and anti-proliferative effects. A lower IC50 value indicates a higher potency.
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. Cancer IC50 Value Incubation
Cell Line Cell Type . Reference
Type (uM) Time (h)
Muscle
Invasive
T24 Cancer 22.3 48 [1]
Bladder
Cancer
Muscle
Invasive
UMUC3 Cancer 16.7 48 [1]
Bladder
Cancer
Ovarian
A2780 Cancer Cancer (p53 336.0 24 [2]
positive)
Ovarian
SKOV3 Cancer Cancer (p53 >400 24 [2]
null)
Ovarian No significant
ISOE80 Normal o T 24/48 [2]
Epithelial inhibition
Cholangiocar
RBE Cancer ] 146.6 24 [3]
cinoma
Not specified,
Hepatocellula  dose-
HepG2 Cancer ) 24,48, 72 [4]
r Carcinoma dependent
inhibition
Not specified,
Hepatocellula  dose-
QGY7701 Cancer _ 24,48, 72 [4]
r Carcinoma dependent
inhibition
Not specified,
Hepatocellula  dose-
SMMC7721 Cancer ) 24, 48, 72 [5]
r Carcinoma dependent
inhibition
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Not specified,
Mouse dose-
Hepal-6 Cancer 48 [4]
Hepatoma dependent
inhibition
No
HL7702 Normal Human Liver cytotoxicity 48 [4]
observed
Hepatocellula  No apoptosis
MHcc97L Cancer ) 48 [4]
r Carcinoma observed
Dose-
Breast
MCF-7 Cancer dependent 24 [6]
Cancer (ER+) =
inhibition
Breast
Dose-
Cancer
MDA-MB-231  Cancer ] dependent 24 [6]
(Triple- N
] inhibition
Negative)
Breast No toxic
MCF-10A Normal o 24 [6]
Epithelial effect
Acute Dose-
HL60 Cancer Promyelocyti dependent Not specified
¢ Leukemia inhibition
Chronic Dose-
K562 Cancer Myelogenous  dependent Not specified
Leukemia inhibition
Dose-
Renal Cell
786-0O Cancer ] dependent 24, 48
Carcinoma o
inhibition
Human No significant
HK-2 Normal ) o 24, 48
Kidney cytotoxicity
Dose-
U251 Cancer Glioma dependent 24, 48
inhibition
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Dose-
Al72 Cancer Glioma dependent 24, 48
inhibition
Dose-
SHG44 Cancer Glioma dependent 24, 48
inhibition
Human Brain No significant
HEB Normal ) o 24, 48
Glial cytotoxicity

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of

Ampelopsin G's cross-reactivity.

Cell Viability Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells as an indicator of cell viability,

proliferation, and cytotoxicity.

Cell Plating: Seed cells in a 96-well plate at a density of 5 x 103 to 1 x 10° cells/well and

incubate overnight under standard cell culture conditions (e.g., 37°C, 5% COz).

o Treatment: Treat the cells with various concentrations of Ampelopsin G (e.g., 0, 5, 10, 20,

30, 50, 100, 150, 200, 400 uM) for the desired incubation period (e.g., 24, 48, or 72 hours). A
vehicle control (e.g., DMSO) should be included.

MTT Addition: After incubation, add 10-20 pL of MTT solution (5 mg/mL in PBS) to each well
and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple
formazan crystals.

Solubilization: Carefully remove the culture medium and add 100-150 pL of a solubilization
solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCI) to each well to dissolve the
formazan crystals.

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 490
nm or 570 nm using a microplate reader.
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o Data Analysis: Calculate the relative cell viability as a percentage of the vehicle-treated
control. The IC50 value is determined by plotting cell viability against the logarithm of the
drug concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late
apoptotic, and necrotic cells.

o Cell Treatment: Culture and treat cells with Ampelopsin G as described for the cell viability
assay.

o Cell Harvesting: After treatment, harvest the cells. For adherent cells, use a gentle
dissociation agent like trypsin and neutralize it with serum-containing medium. Centrifuge the
cell suspension to pellet the cells.

e Washing: Wash the cells twice with cold PBS.

e Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of
approximately 1 x 10 cells/mL.

» Staining: Transfer 100 uL of the cell suspension to a flow cytometry tube. Add 5 pL of
Annexin V-FITC and 5 pL of Propidium lodide (PI) staining solution.

 Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the
dark.

e Analysis: Add 400 uL of 1X Binding Buffer to each tube and analyze the cells by flow
cytometry within one hour. Viable cells are Annexin V-FITC and Pl negative. Early apoptotic
cells are Annexin V-FITC positive and PI negative. Late apoptotic or necrotic cells are both
Annexin V-FITC and PI positive.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and to semi-quantify their
expression levels.
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o Protein Extraction: After treatment with Ampelopsin G, wash the cells with cold PBS and
lyse them in RIPA buffer containing protease and phosphatase inhibitors.

e Protein Quantification: Determine the protein concentration of the lysates using a BCA
protein assay Kit.

o Electrophoresis: Load equal amounts of protein (e.g., 30 pg) onto an SDS-polyacrylamide
gel and separate the proteins by electrophoresis.

o Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose
membrane.

» Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in
TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

e Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the
target proteins (e.g., Bcl-2, Bax, Caspase-3, p-AKT, total AKT) overnight at 4°C.

e Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a
horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room
temperature.

o Detection: After further washing, detect the protein bands using an enhanced
chemiluminescence (ECL) detection system.

o Analysis: Quantify the band intensities using densitometry software and normalize to a
loading control protein such as GAPDH or B-actin.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for assessing Ampelopsin G's
cross-reactivity and the key signaling pathways it modulates.
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Caption: Experimental workflow for assessing Ampelopsin G cross-reactivity.
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Caption: Key signaling pathways modulated by Ampelopsin G in cancer cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b14862432?utm_src=pdf-body-img
https://www.benchchem.com/product/b14862432?utm_src=pdf-body
https://www.benchchem.com/product/b14862432?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14862432?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

References

1. Chemotherapeutic dihydromyricetin with remarkable anti-tumor activity and biosafety for
muscle invasive bladder cancer - PMC [pmc.ncbi.nim.nih.gov]

2. Dihydromyricetin Induces Apoptosis and Reverses Drug Resistance in Ovarian Cancer
Cells by p53-mediated Downregulation of Survivin - PMC [pmc.ncbi.nim.nih.gov]

3. Dihydromyricetin Inhibits Tumor Growth and Epithelial-Mesenchymal Transition through
regulating miR-455-3p in Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

4. Dihydromyricetin induces apoptosis and inhibits proliferation in hepatocellular carcinoma
cells - PMC [pmc.ncbi.nlm.nih.gov]

5. Dihydromyricetin Enhances the Chemo-Sensitivity of Nedaplatin via Regulation of the
p53/Bcl-2 Pathway in Hepatocellular Carcinoma Cells | PLOS One [journals.plos.org]

6. mdpi.com [mdpi.com]

To cite this document: BenchChem. [Cross-reactivity of Ampelopsin G: A Comparative Guide
for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14862432#cross-reactivity-of-ampelopsin-g-in-
different-cell-lines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC12314755/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12314755/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5402300/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5402300/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8425191/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8425191/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4156277/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4156277/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0124994
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0124994
https://www.mdpi.com/2072-6694/14/14/3487
https://www.benchchem.com/product/b14862432#cross-reactivity-of-ampelopsin-g-in-different-cell-lines
https://www.benchchem.com/product/b14862432#cross-reactivity-of-ampelopsin-g-in-different-cell-lines
https://www.benchchem.com/product/b14862432#cross-reactivity-of-ampelopsin-g-in-different-cell-lines
https://www.benchchem.com/product/b14862432#cross-reactivity-of-ampelopsin-g-in-different-cell-lines
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b14862432?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14862432?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14862432?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

